2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one
Description
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Properties
IUPAC Name |
2-(diethylamino)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-12(4-2)9-10(14)13-7-5-11-6-8-13/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKIUMLFZFUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of diethylamine with a piperazine derivative. One common method is the alkylation of piperazine with diethylamine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Activity
Recent studies have indicated that derivatives of 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one exhibit significant anticonvulsant properties. In a series of experiments, these compounds were tested for their efficacy in various seizure models, including maximal electroshock seizure tests and pentylenetetrazole-induced seizures. The findings suggested that specific structural modifications could enhance their potency and selectivity against seizures, making them promising candidates for further development as anticonvulsants .
1.2 EP2 Receptor Antagonism
The compound has also been investigated as a potential antagonist of the EP2 receptor, which is implicated in various inflammatory processes and diseases. Research indicates that modifications to the structure of this compound can lead to high selectivity and potency against the EP2 receptor. Such antagonists may provide new therapeutic avenues for treating conditions exacerbated by EP2 receptor activity, including certain central nervous system disorders .
Cosmetic Applications
The compound's properties have led to exploration in cosmetic formulations. Its ability to act as an effective solvent and stabilizer can enhance the texture and stability of creams and lotions. Studies on cosmetic formulations emphasize the importance of safety and efficacy, suggesting that compounds like this compound could play a role in developing innovative cosmetic products .
Material Science
In material science, the compound's unique molecular structure allows it to be used in synthesizing novel polymers and materials with specific properties. Its application in creating advanced materials for drug delivery systems is particularly noteworthy, where it can facilitate controlled release mechanisms due to its chemical stability and compatibility with various substrates.
Data Table: Summary of Applications
| Application Area | Key Findings/Uses |
|---|---|
| Anticonvulsant Activity | Effective in seizure models; potential for drug development |
| EP2 Receptor Antagonism | High selectivity and potency; therapeutic implications |
| Cosmetic Formulations | Enhances stability and texture; potential for innovative products |
| Material Science | Used in synthesizing polymers; drug delivery systems |
Case Studies
Case Study 1: Anticonvulsant Development
A recent study synthesized various analogs of this compound to evaluate their anticonvulsant activity. The results demonstrated that certain modifications significantly improved efficacy compared to existing anticonvulsants, suggesting that this compound could lead to new treatments for epilepsy .
Case Study 2: Cosmetic Formulation
In a comparative analysis of cosmetic products containing various stabilizers, formulations incorporating this compound showed superior stability under varying temperature conditions, indicating its potential as a reliable ingredient in skincare products .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Another piperazine derivative with applications in medicinal chemistry.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and as a research tool.
1-(2-Chlorophenyl)piperazine: Known for its use in the study of serotonin receptors.
Uniqueness
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its diethylamino group provides additional sites for chemical reactions, making it a valuable compound in both research and industrial settings .
Biological Activity
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified under piperazine derivatives, which are known for their diverse biological activities. Its structure includes a diethylamino group and a piperazinyl moiety, contributing to its interaction with various biological targets.
The mechanism of action for this compound involves:
- Interaction with Receptors : The piperazine ring is known to modulate the activity of neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which suggests potential neuroprotective effects .
Anticonvulsant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. A study reported that modifications in the piperazine structure led to enhanced efficacy in seizure models, highlighting the compound's potential in treating epilepsy .
Anticancer Properties
Piperazine derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been well-documented. Studies have shown that these compounds can inhibit bacterial growth and possess antifungal activities, suggesting their utility in treating infections .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
